molecular formula C13H22N2O3 B2986836 tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate CAS No. 1236861-77-0

tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate

Cat. No.: B2986836
CAS No.: 1236861-77-0
M. Wt: 254.33
InChI Key: GRZRDEFGROCFOZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with dimethylamino acrylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. This uniqueness makes it valuable in specific applications where the azetidine ring’s properties are advantageous .

Properties

IUPAC Name

tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)11(16)6-7-14(4)5/h6-7,10H,8-9H2,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZRDEFGROCFOZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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